Androgen Receptor Affinity Comparison
The antiandrogenic activity of 7α-Thio Spironolactone (7α-TS) is directly comparable to that of spironolactone and its major metabolite, 7α-TMS. All three compounds exhibit similar, relatively low affinity for the rat prostate androgen receptor (AR). The reported affinity for 7α-TS, 7α-TMS, and spironolactone falls within the range of 3.0 to 8.5% relative to the potent androgen dihydrotestosterone (DHT) [1].
| Evidence Dimension | Androgen Receptor (AR) Binding Affinity (Relative to DHT) |
|---|---|
| Target Compound Data | 3.0 - 8.5% |
| Comparator Or Baseline | Spironolactone (3.0 - 8.5%); 7α-Thiomethylspironolactone (7α-TMS) (3.0 - 8.5%) |
| Quantified Difference | Approximately equivalent |
| Conditions | Rat ventral prostate androgen receptor binding assay |
Why This Matters
This data confirms that 7α-TS is a valid and equivalent proxy for spironolactone and 7α-TMS in antiandrogen screening assays, ensuring consistent results when used as a metabolite standard.
- [1] Wikipedia. 7α-Thiomethylspironolactone. Accessed April 2026. View Source
